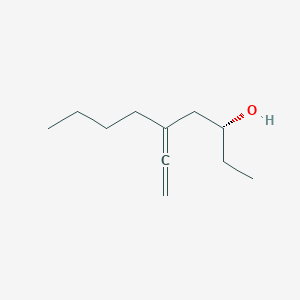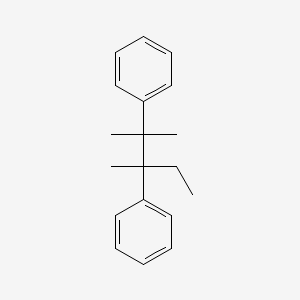
1,1'-(2,3-Dimethylpentane-2,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene: is an organic compound with the molecular formula C18H22 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its two benzene rings attached to a central 2,3-dimethylpentane backbone. It is a white to light yellow crystalline powder or flakes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene can be synthesized through the reaction of 2,3-dimethyl-2,3-diphenylbutane with appropriate reagents under controlled conditions. The synthesis involves the alkylation of benzene with 2,3-dimethyl-2,3-diphenylbutane in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the compound. The product is then purified through crystallization and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to produce the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as a radical initiator, facilitating polymerization and crosslinking reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 2,3-Dimethylpentane
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
Comparison: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Propiedades
Número CAS |
824400-78-4 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-2-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C19H24/c1-5-19(4,17-14-10-7-11-15-17)18(2,3)16-12-8-6-9-13-16/h6-15H,5H2,1-4H3 |
Clave InChI |
QYRGJWYDKMXJGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
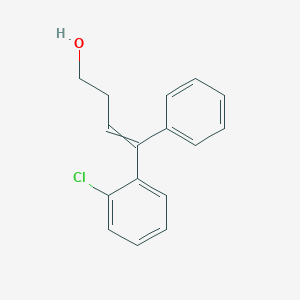
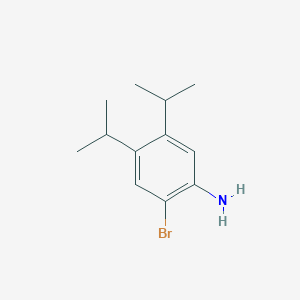
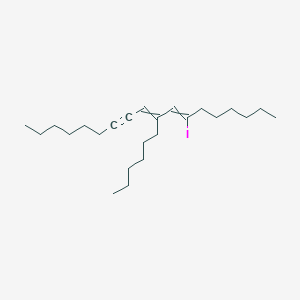
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
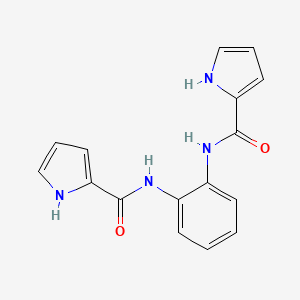
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
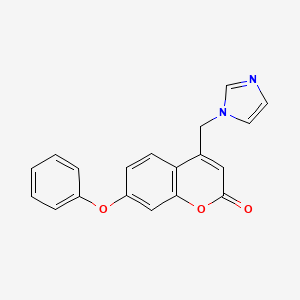
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
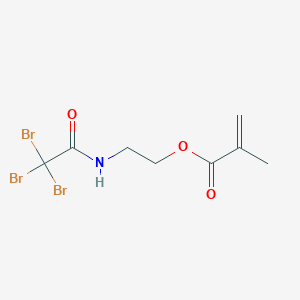
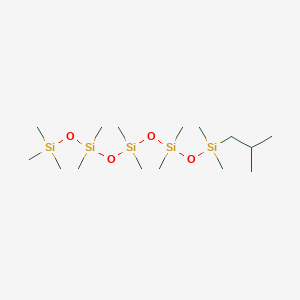
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
